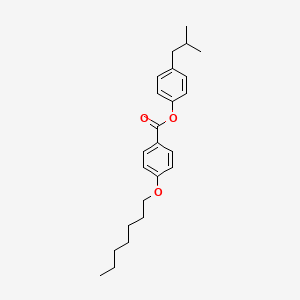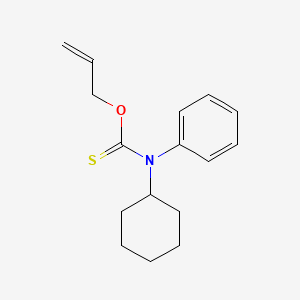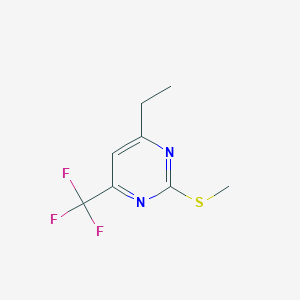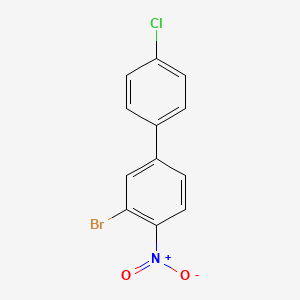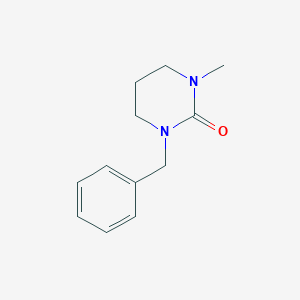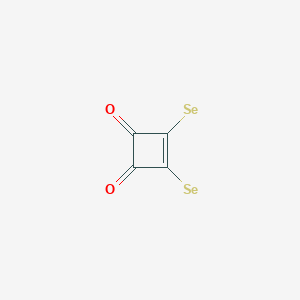![molecular formula C21H18O3S B14518128 2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- CAS No. 62384-85-4](/img/structure/B14518128.png)
2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring. This specific compound is characterized by the presence of a methyl group at the 8th position and a naphthalenylsulfonylmethyl group at the 4th position, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of the methyl group at the 8th position and the naphthalenylsulfonylmethyl group at the 4th position. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Known for its use in various chemical reactions and biological studies.
4H-1-Benzopyran-4-one, 2-methyl-: Another benzopyran derivative with distinct chemical properties.
Uniqueness
2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]- stands out due to its unique substitution pattern, which imparts specific chemical and biological properties not found in other benzopyran derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62384-85-4 |
|---|---|
Molecular Formula |
C21H18O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
8-methyl-4-(naphthalen-2-ylsulfonylmethyl)-2H-chromene |
InChI |
InChI=1S/C21H18O3S/c1-15-5-4-8-20-18(11-12-24-21(15)20)14-25(22,23)19-10-9-16-6-2-3-7-17(16)13-19/h2-11,13H,12,14H2,1H3 |
InChI Key |
IYCTWNPYSVXSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CCO2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


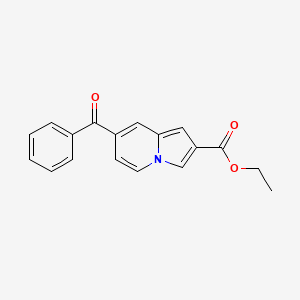

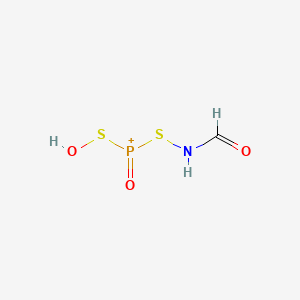
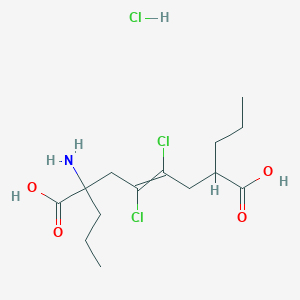
![3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14518088.png)
